2-(Dimethylamino)benzaldehyde

Vue d'ensemble

Description

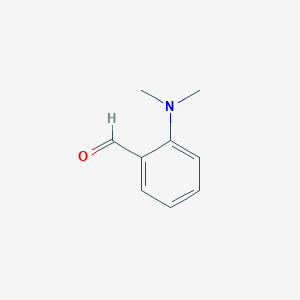

2-(Dimethylamino)benzaldehyde: is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position of the benzene ring is replaced by a dimethylamino group. This compound is known for its applications in various chemical reactions and is used as a reagent in organic synthesis .

Mécanisme D'action

Target of Action

2-(Dimethylamino)benzaldehyde, also known as para-Dimethylaminobenzaldehyde, is an organic compound containing amine and aldehyde moieties . It is primarily used in Ehrlich’s reagent and Kovac’s reagent to test for indoles . The primary targets of this compound are indoles, pyrroles, primary amines, and hydrazines .

Mode of Action

The carbonyl group of this compound typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions . This reaction forms a blue-colored adduct . It can also react with hydrazine to form a distinct yellow color .

Biochemical Pathways

It is known that the compound acts as a strong electrophile, reacting with electron-rich α-carbon (2-position) of indole rings . This reaction can be used to detect the presence of indole alkaloids .

Result of Action

The primary result of the action of this compound is the formation of a colored adduct when it reacts with indoles, pyrroles, primary amines, or hydrazines . This color change is used as an indicator in various chemical tests .

Action Environment

The action of this compound can be influenced by environmental factors. , which can affect its reactivity. Additionally, it should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

2-(Dimethylamino)benzaldehyde plays a significant role in biochemical reactions. It acts as a strong electrophile, reacting with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . This reaction is used to detect the presence of indole alkaloids . The carbonyl group of this compound typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions .

Cellular Effects

It is known that benzaldehydes, a class of compounds to which this compound belongs, can disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which destabilize cellular redox homeostasis and/or antioxidation systems .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with indole rings. As a strong electrophile, it reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . This reaction is essentially irreversible as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is known that benzaldehydes can participate in various metabolic pathways, including those involving enzymes and cofactors .

Transport and Distribution

It is known that the compound is slightly soluble in water and soluble in alcohol, ether, acetone, and chloroform , suggesting that it may be able to cross cell membranes.

Subcellular Localization

Given its solubility properties , it may be able to localize in various cellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Condensation Method: One of the most common methods for synthesizing 2-(Dimethylamino)benzaldehyde involves the condensation of dimethylaniline with formaldehyde and p-nitrosodimethylaniline, followed by hydrolysis.

Reduction/Cross-Coupling Procedure: Another method involves a two-step, one-pot reduction/cross-coupling procedure.

Industrial Production Methods: The industrial production of this compound typically follows the condensation method due to its efficiency and cost-effectiveness. The reaction conditions involve the use of hydrochloric acid, sodium nitrite, and formaldehyde under controlled temperatures .

Analyse Des Réactions Chimiques

Types of Reactions:

Condensation Reactions: 2-(Dimethylamino)benzaldehyde forms colored condensation products (Schiff bases) with pyrroles and primary amines.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Reagents: Pyrroles, primary amines, organometallic reagents, formaldehyde, hydrochloric acid, sodium nitrite

Conditions: Reactions are typically carried out under controlled temperatures, often requiring cooling or heating as necessary.

Major Products:

Schiff Bases: Formed from the condensation with pyrroles and primary amines.

Azo-Dyes: Formed from reactions with hydrazine.

Applications De Recherche Scientifique

Analytical Applications

Spectrophotometric Methods

DMAB is extensively used in spectrophotometric analyses due to its ability to form condensation products. It has been applied in the determination of various pharmaceuticals, including H2-receptor antagonists like cimetidine and ranitidine. A notable method involves the formation of Schiff bases with amino donors, which enhances the sensitivity of detection methods .

| Pharmaceutical | Method | Detection Limit |

|---|---|---|

| Cimetidine | Spectrophotometry | Low ng/L |

| Famotidine | Spectrophotometry | Low ng/L |

| Ranitidine | Spectrophotometry | Low ng/L |

Environmental Analysis

DMAB has also been utilized for the detection of environmental pollutants. It was employed in a portable analytical kit to quantify primary amines like hydrazine and aniline in various water sources . This application demonstrates DMAB's potential for environmental monitoring.

Biochemical Applications

Detection of Indoles

One of the traditional uses of DMAB is in the detection of indole compounds produced by microorganisms, particularly within the Enterobacteriaceae family. This application is crucial in microbiology for identifying specific bacterial strains .

Ehrlich's Reagent

DMAB is known as Ehrlich's reagent and is widely used to detect indole derivatives in biological samples. It reacts with tryptophan and serotonin, making it valuable for biochemical assays .

Synthetic Applications

Formation of Schiff Bases

DMAB serves as a key reagent in synthesizing Schiff bases, which are important intermediates in organic synthesis. These compounds have applications in pharmaceuticals and materials science due to their diverse chemical properties .

Azo Coupling Reactions

Recent studies have highlighted DMAB's role as a coupling component in azo adduct formation with diazotized compounds. This method has shown promising results comparable to traditional methods, indicating its potential for broader applications in organic synthesis .

Case Study 1: Pharmaceutical Analysis

A study demonstrated the use of DMAB for the spectrophotometric determination of ganciclovir in pharmaceutical formulations. The method was validated against official techniques and proved to be reliable for routine analysis .

Case Study 2: Environmental Monitoring

DMAB was incorporated into a portable analytical kit that successfully quantified contaminants such as aniline and m-nitroaniline in wastewater samples. This application underscores DMAB's significance in environmental chemistry .

Comparaison Avec Des Composés Similaires

4-(Dimethylamino)benzaldehyde: Similar in structure but with the dimethylamino group at the para position.

Benzaldehyde: The parent compound without the dimethylamino group.

Uniqueness: 2-(Dimethylamino)benzaldehyde is unique due to its specific reactivity and applications in forming Schiff bases and its use in biological reagents. Its position-specific substitution makes it more reactive in certain chemical reactions compared to its para-substituted counterpart .

Activité Biologique

2-(Dimethylamino)benzaldehyde, also known as para-dimethylaminobenzaldehyde (DMAB), is an aromatic aldehyde with significant biological activity. This compound has been studied for its various applications in medicinal chemistry, particularly in antimicrobial, anticancer, and analytical chemistry contexts. This article consolidates findings from diverse research sources to provide a comprehensive overview of the biological activities associated with DMAB.

- Chemical Formula : C9H11N

- Molecular Weight : 149.19 g/mol

- CAS Number : 100-10-7

- Solubility : Soluble in alcohol, ether, and chloroform; sensitive to light.

Antimicrobial Activity

Research has demonstrated that DMAB exhibits notable antimicrobial properties. A study investigated the antibacterial effects of DMAB and its metal complexes (Fe(II), Ni(II), and Pd(II)), revealing significant antibacterial activity against various bacterial strains. The azomethine linkage formed in these complexes is crucial for their antimicrobial efficacy, indicating that DMAB can serve as a scaffold for developing new antimicrobial agents .

Anticancer Activity

DMAB has been evaluated for its antiproliferative effects on several cancer cell lines. In vitro studies have shown that DMAB and its derivatives can inhibit the growth of cancer cells, including those from leukemia and solid tumors. For instance, a compound derived from DMAB demonstrated strong antiproliferative activity against acute myeloid leukemia cells (HL-60) with an IC50 value ranging from 1.1 to 4.4 μM .

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 (Acute Myeloid Leukemia) | 1.1 - 4.4 |

| MCF-7 (Breast Cancer) | >10 |

| HeLa (Cervical Cancer) | >10 |

Analytical Applications

DMAB is widely used in analytical chemistry due to its ability to form Schiff bases with various bioactive compounds. It has been employed in spectrophotometric methods for the detection of pharmaceuticals and environmental pollutants. For example, DMAB has been utilized to detect chloramphenicol through Schiff base formation, demonstrating its versatility as an analytical reagent .

Case Study 1: Antibacterial Investigation

A recent investigation into the antibacterial properties of DMAB and its metal complexes highlighted their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that the metal complexes exhibited enhanced antibacterial activity compared to DMAB alone, suggesting potential for development into new antimicrobial therapies .

Case Study 2: Antiproliferative Effects on Cancer Cells

In a comparative study assessing the antiproliferative effects of DMAB derivatives on various cancer cell lines, it was found that modifications to the benzaldehyde structure significantly influenced their cytotoxicity profiles. Compounds with electron-donating groups showed increased activity against leukemia cell lines, emphasizing the importance of structural optimization in drug design .

Propriétés

IUPAC Name |

2-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPBVJWCIDNDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871859 | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-72-6, 28602-27-9 | |

| Record name | 2-(Dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028602279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.